molecular formula C4H11ClN2O2S B2678264 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride CAS No. 2094590-67-5

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

Cat. No.: B2678264
CAS No.: 2094590-67-5
M. Wt: 186.65
InChI Key: GXENGNIKPUFNFQ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride (CAS 2094590-67-5) is a high-purity chemical building block of significant interest in pharmaceutical and medicinal chemistry research. This compound features a cyclopropane ring substituted with both an aminomethyl group and a sulfonamide moiety, a combination that offers unique steric and electronic properties for molecular design. With a molecular formula of C4H11ClN2O2S and a molecular weight of 186.65 , it serves as a versatile synthon for the development of novel small-molecule therapeutics. Compounds containing nitrogen and sulfur atoms, such as this sulfonamide, are widely utilized in various research fields, including medicine and biotechnology . The structural motif of the cyclopropane ring is often employed to confer conformational restraint on molecules, potentially enhancing target binding affinity and metabolic stability. The presence of the sulfonamide group (-SO2NH2) is particularly valuable, as this functional group is a common pharmacophore found in many inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase (AChE) . Researchers can leverage the primary amine functionality, provided as its stable hydrochloride salt, for further chemical derivatization through amide bond formation or other coupling reactions. This makes it a critical intermediate for constructing compound libraries aimed at drug discovery programs. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-3-4(1-2-4)9(6,7)8;/h1-3,5H2,(H2,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXENGNIKPUFNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094590-67-5
Record name 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride
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Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride typically involves the reaction of cyclopropane derivatives with aminomethyl sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is C₇H₁₄N₂O₂S·HCl, with a molecular weight of approximately 186.65 g/mol. Its structure combines the cyclopropane ring, which introduces steric strain and unique reactivity, with the sulfonamide moiety that enhances solubility and biological activity.

Compound Name Structural Features Unique Aspects
This compoundCyclopropane ring, aminomethyl groupEnhanced reactivity and binding affinity
SulfamethoxazoleAromatic sulfonamideWidely used antibiotic
AcetazolamideSulfonamide with a five-membered ringCarbonic anhydrase inhibitor
BenzylsulfonamideSimple aromatic sulfonamideLess sterically hindered than cyclopropane

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry.

The compound exhibits promising biological activity, particularly as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production in bacteria. Preliminary studies suggest that this compound may have applications in treating infections caused by resistant bacterial strains.

Furthermore, research indicates its potential in targeting Mycobacterium tuberculosis through the inhibition of specific enzymes involved in bacterial metabolism .

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for developing treatments for various diseases, including cancer and inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Studies : Research has shown that this compound can effectively inhibit the growth of multiple bacterial strains, including those resistant to conventional antibiotics. In vitro assays demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in folate metabolism, which is crucial for bacterial growth. Studies utilized techniques like enzyme assays to measure binding affinities and inhibitory effects.
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties of related compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for understanding their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to ionic nature .
  • Stability : Cyclopropane rings are inherently strained but stabilized by electron-withdrawing sulfonamide groups .

The compound is compared to structurally related cyclopropane/cyclobutane derivatives, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride C₄H₁₀N₂O₂S·HCl 186.5 -SO₂NH₂, -CH₂NH₂, cyclopropane Potential CNS activity (structural analogy)
1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride C₅H₁₃ClN₂O₂S 200.69 -SO₂NH₂, -CH₂NH₂, cyclobutane Larger ring size may reduce strain
Milnacipran Hydrochloride C₁₅H₂₂N₂O·HCl 282.81 -CO₂H, -CH₂NH₂, phenyl, cyclopropane FDA-approved antidepressant
1-Methylcyclopropanamine Hydrochloride C₄H₉N·HCl 107.58 -CH₃, cyclopropane Simplified structure; lacks sulfonamide
1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride C₄H₉NO·HCl 123.58 -CH₂OH, cyclopropane Hydroxymethyl group enhances polarity
Key Observations:

The sulfonamide group in the target compound stabilizes the ring via electron withdrawal, a feature absent in simpler analogs like 1-methylcyclopropanamine .

Functional Groups: Sulfonamide (-SO₂NH₂): Enhances hydrogen-bonding capacity and solubility, critical for drug-receptor interactions . Hydrochloride Salt: Improves aqueous solubility and shelf-life compared to free bases (e.g., 1-amino-1-(hydroxymethyl)cyclopropane) .

Pharmacological Implications: Milnacipran Analogy: Both compounds share a cyclopropane core with amine and electron-withdrawing groups, suggesting shared mechanisms (e.g., serotonin/norepinephrine reuptake inhibition) . Lack of Data: Limited direct evidence exists for the target compound’s bioactivity; inferences rely on structural parallels .

Table 2: Physicochemical Properties
Property Target Compound 1-Methylcyclopropanamine HCl Milnacipran HCl
Solubility (Water) High (salt form) Moderate High (salt form)
LogP ~0.5 (predicted) ~1.2 1.4 (reported)
pKa ~8.5 (amine), ~2 (sulfonamide) ~9.0 (amine) 9.2 (amine)

Biological Activity

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a novel sulfonamide compound characterized by a unique cyclopropane ring structure combined with an aminomethyl group and a sulfonamide functional group. This article provides a comprehensive overview of its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a cyclopropane ring, which imparts distinct steric and electronic properties that enhance its biological activity. The molecular formula is C₇H₁₄N₂O₂S·HCl, with a molecular weight of approximately 186.65 g/mol. The presence of the sulfonamide moiety is significant, as it is known to enhance solubility and biological activity.

Compound Name Structural Features Unique Aspects
This compoundCyclopropane ring, aminomethyl groupEnhanced reactivity and binding affinity
SulfamethoxazoleAromatic sulfonamideWidely used antibiotic
AcetazolamideSulfonamide with a five-membered ringCarbonic anhydrase inhibitor
BenzylsulfonamideSimple aromatic sulfonamideLess sterically hindered

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production in bacteria. The compound's mechanism of action positions it as a potential candidate for antibiotic development, particularly against resistant bacterial strains.

Protein Kinase Modulation

Research indicates that this compound can modulate protein kinase enzymatic activity, influencing cellular processes such as proliferation and apoptosis. This modulation is particularly relevant in cancer therapy, where controlling cell growth is critical. The compound's interaction with specific biological targets suggests its utility in drug development aimed at treating various malignancies.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound demonstrated potent inhibitory effects against several bacterial strains. The results indicated an IC₅₀ value comparable to established antibiotics, highlighting its potential as a therapeutic agent.

Future Directions in Research

The unique structural characteristics of this compound warrant further investigation into its pharmacological properties. Potential areas for future research include:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Mechanistic Studies : Investigating the detailed mechanisms of action against specific bacterial enzymes involved in folate metabolism.
  • Therapeutic Applications : Exploring its efficacy in clinical settings for treating infections caused by resistant bacteria.

Q & A

Q. What are the standard synthetic protocols for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution of cyclopropane derivatives with sulfonamide precursors, followed by hydrochlorination. A common route includes:

  • Step 1 : Reacting cyclopropylamine derivatives with sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
  • Step 2 : Treating the intermediate with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
  • Purity Control : Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) and validation using HPLC (≥98% purity) or NMR (e.g., absence of unreacted amine protons at δ 1.5–2.0 ppm) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.8–1.2 ppm) and sulfonamide NH (δ 5.5–6.5 ppm). DEPT-135 confirms CH₂ and CH₃ groups in the aminomethyl moiety .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 197.05 for C₅H₁₁N₂O₂SCl) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect byproducts .

Q. How should storage conditions be optimized to maintain stability?

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the amine group .
  • Stability Tests : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect decomposition products (e.g., free amine or sulfonic acid) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for higher yields?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in nucleophilic substitution reactions, identifying energy barriers and optimal solvents (e.g., THF vs. DMF) .
  • Retrosynthetic AI Tools : Platforms like ICReDD leverage reaction databases (e.g., Reaxys) to propose alternative routes, such as using Mitsunobu conditions for stereoselective synthesis .
  • Case Study : A 2024 study achieved 85% yield by replacing methyl iodide with ethyl bromoacetate in the aminomethylation step, guided by computational predictions .

Q. What strategies resolve enantiomeric purity challenges in asymmetric synthesis?

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
  • Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica) selectively acetylates the undesired enantiomer .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves for the target stereoisomer .

Q. How to address contradictions in reported biological activity data?

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., known sulfonamide inhibitors) to isolate compound-specific effects .
  • Meta-Analysis : Apply statistical tools (SPSS or R) to aggregate data from conflicting studies, adjusting for variables like assay pH or incubation time .
  • Mechanistic Profiling : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with target proteins, resolving discrepancies in IC₅₀ values .

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